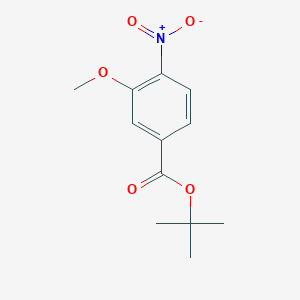

Tert-butyl 3-methoxy-4-nitrobenzoate

Description

BenchChem offers high-quality Tert-butyl 3-methoxy-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-methoxy-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-methoxy-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-11(14)8-5-6-9(13(15)16)10(7-8)17-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDOPLFGPFOCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600961 | |

| Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123330-91-6 | |

| Record name | tert-Butyl 3-methoxy-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to Tert-butyl 3-methoxy-4-nitrobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-methoxy-4-nitrobenzoate (CAS Number: 123330-91-6), a seemingly unassuming aromatic nitro compound, serves as a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its strategic arrangement of a bulky tert-butyl ester, an electron-donating methoxy group, and a versatile nitro functionality makes it a highly valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutics. Detailed, field-proven protocols are presented, underpinned by mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate chess game of drug discovery, the selection of starting materials and key intermediates is a critical strategic decision. Tert-butyl 3-methoxy-4-nitrobenzoate emerges as a powerful piece, offering a unique combination of functionalities that allow for sequential and selective chemical transformations. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, resistant to a variety of reaction conditions yet readily removable under specific acidic protocols. The methoxy group influences the electronic properties of the aromatic ring, directing subsequent substitution reactions. Most importantly, the nitro group is a versatile functional handle that can be readily reduced to an amine, opening up a vast array of possibilities for further molecular elaboration, including amide bond formation, sulfonylation, and the construction of heterocyclic rings – core components of many pharmaceutical agents.

This guide will delve into the practical aspects of utilizing this key intermediate, providing not just procedural steps, but the scientific rationale behind them.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 123330-91-6 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₅ | [4] |

| Molecular Weight | 253.25 g/mol | [5][4] |

| Appearance | Typically a yellow to light-yellow solid | [1] |

| Storage Conditions | Store at 2-8 °C in a dark, inert atmosphere | [3] |

Expected Spectral Characteristics:

-

¹H NMR: Protons on the aromatic ring would appear as distinct doublets and a doublet of doublets in the downfield region. The methoxy group would present as a singlet around 3.9 ppm, and the tert-butyl group would be a characteristic singlet at approximately 1.6 ppm.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the nitro group being the most deshielded), the methoxy carbon, and the quaternary and methyl carbons of the tert-butyl group.

-

IR Spectroscopy: Key vibrational bands would include those for the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹), and C-O stretching for the ether and ester functionalities.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Synthesis of Tert-butyl 3-methoxy-4-nitrobenzoate: A Practical Approach

The most direct and industrially scalable synthesis of tert-butyl 3-methoxy-4-nitrobenzoate involves the esterification of its parent carboxylic acid, 3-methoxy-4-nitrobenzoic acid. While traditional Fischer esterification with tert-butanol is challenging due to the steric hindrance of the alcohol and the potential for acid-catalyzed side reactions, a highly effective method utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[10][11]

Figure 1: Synthesis workflow for tert-butyl 3-methoxy-4-nitrobenzoate.

Detailed Experimental Protocol: Esterification via (Boc)₂O/DMAP

Causality: This method is preferred because it proceeds under mild, neutral conditions, avoiding the harsh acidity that could lead to decomposition or side reactions. DMAP acts as a nucleophilic catalyst, activating the di-tert-butyl dicarbonate to form a highly reactive intermediate that is readily attacked by the carboxylate of the benzoic acid. The byproducts, carbon dioxide and tert-butanol, are volatile and easily removed.[10]

Materials:

-

3-Methoxy-4-nitrobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-methoxy-4-nitrobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (0.1 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure tert-butyl 3-methoxy-4-nitrobenzoate.

Key Reactions and Synthetic Utility

The true value of tert-butyl 3-methoxy-4-nitrobenzoate lies in its capacity to undergo selective transformations at the nitro group, paving the way for the introduction of nitrogen-containing functionalities.

Selective Reduction of the Nitro Group

The reduction of the nitro group to an amine is arguably the most critical transformation of this intermediate. The challenge lies in achieving this reduction without cleaving the acid-labile tert-butyl ester. Catalytic hydrogenation, a common method for nitro group reduction, can be too harsh. Therefore, chemoselective methods are preferred.

Figure 2: Selective reduction of the nitro group.

Detailed Experimental Protocol: Reduction using Tin(II) Chloride

Causality: Tin(II) chloride dihydrate in a protic solvent like ethanol is a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of esters.[12] It avoids the high pressures and potentially reactive catalysts associated with hydrogenation.

Materials:

-

Tert-butyl 3-methoxy-4-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve tert-butyl 3-methoxy-4-nitrobenzoate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution. A precipitate of tin salts may form.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude tert-butyl 4-amino-3-methoxybenzoate can be purified by column chromatography.

Applications in Drug Discovery and Development

Substituted aminobenzoic acids are privileged scaffolds in medicinal chemistry. The derivative, tert-butyl 4-amino-3-methoxybenzoate, obtained from the title compound, is a valuable precursor for the synthesis of a wide range of biologically active molecules. For instance, analogous structures are key components in the synthesis of tyrosine kinase inhibitors like Bosutinib and Gefitinib, which are used in cancer therapy.[13][14][15][16]

The general workflow for utilizing this intermediate in a drug discovery program is outlined below:

Figure 3: Role in a typical drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling tert-butyl 3-methoxy-4-nitrobenzoate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Tert-butyl 3-methoxy-4-nitrobenzoate is a strategically important and versatile intermediate in organic synthesis. Its unique combination of a protected carboxylic acid, an influencing methoxy group, and a readily transformable nitro group provides a powerful platform for the synthesis of complex molecules, particularly in the realm of drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this key building block in their pursuit of scientific innovation.

References

-

Kapse, G. N. (2014). How do you selectively reduce the nitro group? ResearchGate. Available at: [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules 2010, 15(6), 4260-4267. Available at: [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. tert-Butyl 3-methoxy-4-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for: A mild and efficient protocol for the synthesis of esters from alcohols and H2O2 using a catalytic amount of HBr. Available at: [Link]

-

Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid. (2017). Available at: [Link]

-

U.S. National Library of Medicine. Supporting Information for: Photoremovable Protecting Groups for Alcohols and Acids. Available at: [Link]

-

Zhang, M., You, J., & Ji, M. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260–4267. Available at: [Link]

-

L. J. H. M. van den Elzen, et al. (2004). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. ResearchGate. Available at: [Link]

-

PubChem. tert-Butyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Ming, Y., You, J., & Ji, M. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry, 9(1), 053-058. Available at: [Link]

-

Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

-

Der Pharma Chemica. New Route for the synthesis of Bosutinib. (2017). Available at: [Link]

-

Frontiers. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

-

ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Available at: [Link]

-

PubChem. Methyl 3-methyl-4-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. (2009). Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Leveraging Methyl 2-Methoxy-3-Nitrobenzoate in Pharmaceutical Synthesis. Available at: [Link]

-

U.S. National Library of Medicine. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules 2007, 12(7), 1534-1543. Available at: [Link]

-

ResearchGate. A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. Available at: [Link]

- Google Patents. Method for preparing 3-nitro-4-methoxy benzoic acid. (2015).

- Google Patents. A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate. (2014).

-

PubChem. Methyl 4-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Available at: [Link]

- Google Patents. Esterification of nitrobenzoic acids. (1976).

-

PubChem. Methyl 4-methoxy-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 123330-91-6|tert-Butyl 3-methoxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. TERT-BUTYL 3-METHOXY-4-NITROBENZOATE | 123330-91-6 [chemicalbook.com]

- 3. chiralen.com [chiralen.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Tert-butyl 4-nitrobenzoate | C11H13NO4 | CID 283005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Methyl 4-methoxy-3-nitrobenzoate | C9H9NO5 | CID 602104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

- 9. Methyl 3-methyl-4-nitrobenzoate | C9H9NO4 | CID 260927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ukm.my [ukm.my]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of Tert-butyl 3-methoxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-methoxy-4-nitrobenzoate is a nitrobenzoate derivative with potential applications in medicinal chemistry and drug development. Its structure, featuring a bulky tert-butyl ester, a methoxy group, and a nitro group on the benzene ring, offers a unique combination of electronic and steric properties that make it an interesting candidate for further investigation. The presence of the nitro group, a well-known pharmacophore, suggests potential for a range of biological activities. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, spectral analysis, potential applications, and safety considerations for this compound, drawing upon data from closely related analogs to provide a predictive framework where specific experimental data is not yet available.

Physicochemical Properties

While specific experimental data for tert-butyl 3-methoxy-4-nitrobenzoate is limited in publicly available literature, its physicochemical properties can be predicted with a high degree of confidence based on its structure and data from analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 123330-91-6 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₅ | [3] |

| Molecular Weight | 253.26 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred from related nitrobenzoates |

| Melting Point | Not explicitly reported. The precursor, 3-methoxy-4-nitrobenzoic acid, has a melting point of 233-235 °C.[4] | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Low solubility in water is predicted. | Inferred from structural characteristics |

| Purity | Commercially available with ≥99% purity. | [5] |

| Storage | Store at 2-8 °C in a dark, inert atmosphere.[6] |

Chemical Synthesis

Tert-butyl 3-methoxy-4-nitrobenzoate can be synthesized via the esterification of its corresponding carboxylic acid, 3-methoxy-4-nitrobenzoic acid. A common and effective method for the synthesis of tert-butyl esters from carboxylic acids that are sensitive to strongly acidic conditions is the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol: Synthesis of Tert-butyl 3-methoxy-4-nitrobenzoate

Causality: This method is chosen to avoid the harsh acidic conditions of traditional Fischer esterification, which could lead to undesired side reactions or decomposition of the nitro-substituted aromatic ring. DMAP acts as a nucleophilic catalyst, activating the carboxylic acid for esterification with the tert-butanol generated in situ from the decomposition of Boc₂O.

-

Reaction Setup: To a solution of 3-methoxy-4-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove the DMAP catalyst. The aqueous layer is extracted with the organic solvent used in the reaction.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl 3-methoxy-4-nitrobenzoate.

Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of the closely related compound, tert-butyl 3-methyl-4-nitrobenzoate, shows characteristic signals for the aromatic protons and the tert-butyl group.[7] Based on this, the expected ¹H NMR spectrum of tert-butyl 3-methoxy-4-nitrobenzoate in CDCl₃ would exhibit the following signals:

-

A singlet for the nine protons of the tert-butyl group at approximately δ 1.6 ppm .

-

A singlet for the three protons of the methoxy group at approximately δ 4.0 ppm .

-

A set of signals in the aromatic region (δ 7.5-8.5 ppm ) corresponding to the three protons on the benzene ring. The substitution pattern would lead to a doublet, a doublet of doublets, and another doublet, with coupling constants typical for ortho and meta relationships.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. Based on general chemical shift knowledge and data from similar structures, the approximate chemical shifts would be:

-

Carbonyl carbon: ~164 ppm

-

Aromatic carbons: 110-155 ppm

-

Quaternary carbon of tert-butyl group: ~82 ppm

-

Methoxy carbon: ~56 ppm

-

Methyl carbons of tert-butyl group: ~28 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the functional groups present:

-

C=O stretch (ester): ~1720 cm⁻¹

-

NO₂ asymmetric stretch: ~1530 cm⁻¹

-

NO₂ symmetric stretch: ~1350 cm⁻¹

-

C-O stretch (ester and ether): 1250-1000 cm⁻¹

-

Aromatic C-H stretch: ~3100-3000 cm⁻¹

-

Aliphatic C-H stretch: ~2980-2850 cm⁻¹

Mass Spectrometry

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 253. A characteristic fragmentation pattern for tert-butyl esters is the loss of isobutylene (56 Da) to give a prominent peak corresponding to the carboxylic acid cation.

Applications in Drug Development and Medicinal Chemistry

The structural motifs within tert-butyl 3-methoxy-4-nitrobenzoate are of significant interest in medicinal chemistry. The nitroaromatic group is a known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8]

-

Intermediate for Biologically Active Molecules: This compound serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce diverse substituents. The ester can be hydrolyzed to the corresponding carboxylic acid, allowing for the formation of amides or other derivatives.

-

Modulation of Physicochemical Properties: The tert-butyl ester group can be used as a lipophilic protecting group for the carboxylic acid, potentially improving membrane permeability and oral bioavailability of a parent drug. It can be designed to be cleaved in vivo by esterases to release the active carboxylic acid.

-

Scaffold for Lead Optimization: The 3-methoxy-4-nitrobenzoate core can be used as a scaffold in lead optimization studies. The methoxy and nitro groups influence the electronic properties of the aromatic ring, which can be fine-tuned to optimize binding to a biological target.

Safety and Handling

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Fire and Explosion Hazard: While not expected to be highly flammable, nitro compounds can be energetic and should be kept away from heat, sparks, and open flames.

-

Toxicology: The toxicological properties have not been fully investigated. Handle as a potentially hazardous substance. In case of exposure, seek immediate medical attention.

Conclusion

Tert-butyl 3-methoxy-4-nitrobenzoate is a compound with significant potential as a building block in medicinal chemistry. While a complete experimental characterization is not yet publicly available, its properties and reactivity can be reliably inferred from related structures. The presence of versatile functional groups makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in drug discovery and development.

References

-

PubChem. Tert-butyl 4-nitrobenzoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information for [Paper Title]. [Link]

-

Supporting Information - CDC Stacks. [Link]

-

College of Pharmacy, University of Baghdad. Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

PubChem. tert-Butyl 4-methoxybenzoate. [Link]

-

PubChem. Tert-butyl 4-methoxy-3-nitrobenzoate. [Link]

-

Chemcia. 3-Methoxy-4-nitro-benzoic acid tert-butyl ester. [Link]

Sources

- 1. TERT-BUTYL 3-METHOXY-4-NITROBENZOATE | 123330-91-6 [chemicalbook.com]

- 2. TERT-BUTYL 3-METHOXY-4-NITROBENZOATE CAS#: 123330-91-6 [m.chemicalbook.com]

- 3. 3-Methoxy-4-nitro-benzoic acid tert-butyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

- 4. 3-甲氧基-4-硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chiralen.com [chiralen.com]

- 6. 123330-91-6|tert-Butyl 3-methoxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. medchemexpress.com [medchemexpress.com]

Tert-butyl 3-methoxy-4-nitrobenzoate molecular weight and formula

An In-Depth Technical Guide to Tert-butyl 3-methoxy-4-nitrobenzoate

Introduction

Tert-butyl 3-methoxy-4-nitrobenzoate is a substituted aromatic carboxylic acid ester that serves as a critical intermediate in organic synthesis. Its unique trifunctional structure—featuring a nitro group, a methoxy ether, and a sterically hindered tert-butyl ester—makes it a valuable building block for complex molecular architectures. In pharmaceutical research and drug development, this compound is primarily utilized as a protected precursor. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, allowing for selective modification of other parts of the molecule, such as the reduction of the nitro group. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and handling protocols for researchers and scientists.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its effective use in a research setting. Tert-butyl 3-methoxy-4-nitrobenzoate is registered under CAS Number 123330-91-6.[1][2][3] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₅ | [4] |

| Molecular Weight | 253.25 g/mol | [4] |

| CAS Number | 123330-91-6 | [1][2] |

| IUPAC Name | tert-butyl 3-methoxy-4-nitrobenzoate | N/A |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available up to 99% | [2] |

| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [2] |

Synthesis and Purification

The synthesis of tert-butyl 3-methoxy-4-nitrobenzoate is most commonly achieved through the esterification of its corresponding carboxylic acid, 3-methoxy-4-nitrobenzoic acid. The choice of a tert-butyl ester is strategic; it is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions, which is essential for multi-step synthetic pathways.

Sources

Spectral data (NMR, IR, MS) of Tert-butyl 3-methoxy-4-nitrobenzoate

An In-Depth Technical Guide to the Spectral Data of Tert-butyl 3-methoxy-4-nitrobenzoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound Tert-butyl 3-methoxy-4-nitrobenzoate. As a substituted aromatic compound, its structural elucidation relies on the careful interpretation of its unique spectral fingerprint. This document serves as a practical reference for researchers, offering not only predicted spectral data but also a detailed explanation of the underlying principles governing the observed and expected spectral features. The methodologies for data acquisition are also detailed to ensure reproducibility and validation.

Introduction

Tert-butyl 3-methoxy-4-nitrobenzoate is a multifaceted organic compound featuring a nitro-substituted benzene ring, a methoxy group, and a tert-butyl ester functionality. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate and unambiguous characterization of this molecule is paramount for its application in any synthetic pathway. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide offers an in-depth exploration of the expected spectral data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of Tert-butyl 3-methoxy-4-nitrobenzoate with systematic atom numbering for unambiguous spectral assignments.

Caption: Molecular structure of Tert-butyl 3-methoxy-4-nitrobenzoate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For Tert-butyl 3-methoxy-4-nitrobenzoate, both ¹H and ¹³C NMR are crucial for structural confirmation. The predicted chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the tert-butyl protons. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating methoxy group will have a shielding effect.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.6 - 7.7 | d | 1H | H-2 |

| ~7.4 - 7.5 | dd | 1H | H-6 |

| ~3.9 - 4.0 | s | 3H | -OCH₃ |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

Aromatic Protons (H-2, H-5, H-6): The aromatic region will display a complex pattern due to the substitution. H-5, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most downfield signal. H-2, ortho to the ester and meta to the nitro group, will also be downfield. H-6, ortho to the methoxy group and meta to the nitro group, will be the most upfield of the aromatic protons. The coupling constants between these protons (ortho and meta) will lead to the observed multiplicities.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet.

-

Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are also chemically equivalent and will present as a strong singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 | C7 (C=O) |

| ~154 | C3 (-OCH₃) |

| ~142 | C4 (-NO₂) |

| ~133 | C1 |

| ~128 | C5 |

| ~125 | C6 |

| ~115 | C2 |

| ~83 | C8 (-C(CH₃)₃) |

| ~56 | C12 (-OCH₃) |

| ~28 | C9, C10, C11 (-C(CH₃)₃) |

Interpretation:

-

Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and will appear far downfield.

-

Aromatic Carbons: The carbons directly attached to the electronegative oxygen (C3) and the nitro group (C4) will be downfield. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

Tert-butyl Carbons: The quaternary carbon (C8) of the tert-butyl group will be downfield compared to the methyl carbons (C9, C10, C11), which will appear as a single signal in the upfield region.

-

Methoxy Carbon (C12): The carbon of the methoxy group will have a characteristic chemical shift around 56 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of Tert-butyl 3-methoxy-4-nitrobenzoate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[2] For Tert-butyl 3-methoxy-4-nitrobenzoate, the key vibrational bands will be from the ester, the nitro group, the methoxy group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (-OCH₃, -C(CH₃)₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1530 | Strong | Asymmetric N-O stretch (nitro group) |

| ~1350 | Strong | Symmetric N-O stretch (nitro group) |

| ~1280 | Strong | Asymmetric C-O-C stretch (ester) |

| ~1120 | Strong | Symmetric C-O-C stretch (ester) |

| ~850 | Medium | C-H out-of-plane bend (aromatic) |

Interpretation:

-

C=O Stretch: A strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.[3][4]

-

N-O Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[5]

-

C-O Stretches: The ester functionality will also show two characteristic C-O stretching vibrations, typically in the 1300-1100 cm⁻¹ region.[3]

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic methoxy and tert-butyl groups (below 3000 cm⁻¹).[6]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the positions and intensities of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[7] Electron Ionization (EI) is a common technique that will induce fragmentation.

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment |

|---|---|

| 253 | [M]⁺• (Molecular Ion) |

| 197 | [M - C₄H₈]⁺• |

| 181 | [M - C₄H₈ - O]⁺ |

| 167 | [M - C₄H₈ - NO]⁺ |

| 151 | [M - C₄H₈ - NO₂]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]⁺•) is expected at m/z 253. A prominent fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) to form a protonated carboxylic acid. Subsequent fragmentations of the resulting 3-methoxy-4-nitrobenzoic acid radical cation would involve the loss of oxygen, nitric oxide (NO), or a nitro group (NO₂). The tert-butyl cation ([C₄H₉]⁺) at m/z 57 is also expected to be a significant peak.

Caption: A simplified proposed fragmentation pathway in EI-MS.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of Tert-butyl 3-methoxy-4-nitrobenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers. By following the provided experimental protocols, scientists can confidently validate the structure and purity of this compound, ensuring its suitability for further applications in research and development.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I. SciSpace. Available at: [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. SciSpace. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Supporting Information. CDC Stacks. Available at: [Link]

-

Steric effects in the infra‐red spectrum of aromatic nitro compounds. ResearchGate. Available at: [Link]

-

Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

-

IR handout.pdf. Available at: [Link]

-

IR: nitro groups. Organic Chemistry at CU Boulder. Available at: [Link]

-

NMR Spectra of Some Nitro-Substituted N-Alkylanilines. I. Amanote Research. Available at: [Link]

-

Solved 7. The mass spec of methyl m-nitrobenzoate is shown. Chegg.com. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

Tert-butyl 4-nitrobenzoate. PubChem. Available at: [Link]

-

Help with assigment : r/massspectrometry. Reddit. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Solubility of Tert-butyl 3-methoxy-4-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Tert-butyl 3-methoxy-4-nitrobenzoate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl 3-methoxy-4-nitrobenzoate, a compound of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a blend of theoretical principles and practical methodologies for researchers, scientists, and professionals in drug development.

Introduction to Tert-butyl 3-methoxy-4-nitrobenzoate

Tert-butyl 3-methoxy-4-nitrobenzoate is an organic molecule featuring a substituted benzene ring. Its structure, which includes a bulky non-polar tert-butyl ester group, a polar nitro group, and a methoxy group, suggests a nuanced solubility profile across various organic solvents. Understanding this profile is paramount for its effective use in synthetic protocols, for developing purification strategies such as crystallization, and for its potential formulation into drug delivery systems.

The molecular structure dictates its physicochemical properties, including its molecular weight of 253.25 g/mol .[1] The interplay of its functional groups governs its interactions with solvent molecules, making a systematic study of its solubility essential.

The Theoretical Bedrock of Solubility: A Molecular Perspective

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[2] This adage is a simplified representation of the complex intermolecular forces at play between the solute and the solvent. For tert-butyl 3-methoxy-4-nitrobenzoate, we must consider the following structural features:

-

Polarity : The presence of the nitro (NO₂) and methoxy (OCH₃) groups, along with the ester functionality, introduces polarity to the molecule. The nitro group, in particular, is strongly electron-withdrawing and contributes significantly to the molecule's dipole moment.

-

Hydrogen Bonding : While the molecule itself does not have strong hydrogen bond donors (like -OH or -NH), the oxygen atoms of the nitro, methoxy, and ester groups can act as hydrogen bond acceptors. This allows for potential interactions with protic solvents (e.g., alcohols).

-

Van der Waals Forces : The aromatic ring and the tert-butyl group are significant non-polar regions that will interact favorably with non-polar solvents through London dispersion forces. The bulky tert-butyl group can, however, create steric hindrance, potentially limiting the close packing with solvent molecules.

A solvent's ability to dissolve this compound will depend on its capacity to overcome the lattice energy of the solid crystal and to favorably solvate the individual molecules.

Molecular Structure of Tert-butyl 3-methoxy-4-nitrobenzoate

Caption: 2D representation of tert-butyl 3-methoxy-4-nitrobenzoate.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Low to Moderate | The polar nitro and methoxy groups will disfavor dissolution in highly non-polar solvents. However, the aromatic ring and tert-butyl group may allow for some solubility in toluene through pi-stacking and van der Waals interactions. |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with the polar parts of the molecule without the steric hindrance of hydrogen bonding. Ethyl acetate and acetone, with their carbonyl groups, should be effective at solvating the ester and nitro functionalities. |

| Polar Protic | Methanol, Ethanol | Moderate | The ability of alcohols to act as hydrogen bond donors to the oxygen atoms of the solute will promote solubility. However, the bulky non-polar tert-butyl group may limit high solubility. |

| Highly Polar | Water | Very Low | The large non-polar surface area of the molecule will make it poorly soluble in water, despite the presence of polar groups. |

Experimental Determination of Solubility: A Practical Guide

To obtain reliable and reproducible solubility data, a systematic experimental approach is required. Both qualitative and quantitative methods should be employed.

Qualitative Solubility Assessment

This rapid method is useful for initial screening of solvents.

Protocol:

-

Preparation : Add approximately 10-20 mg of tert-butyl 3-methoxy-4-nitrobenzoate to a small test tube.

-

Solvent Addition : Add the chosen solvent dropwise, starting with 0.5 mL.

-

Mixing : Vigorously shake or vortex the test tube for 10-20 seconds after each addition.[2]

-

Observation : Observe if the solid dissolves completely. If not, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL.

-

Classification :

-

Soluble : The compound dissolves completely.

-

Partially Soluble : Some, but not all, of the solid dissolves.

-

Insoluble : No noticeable amount of solid dissolves.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Protocol:

-

Equilibrium Saturation : Add an excess amount of tert-butyl 3-methoxy-4-nitrobenzoate to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Agitation : Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

-

Phase Separation : Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated solution.

-

Sampling : Carefully withdraw a known volume of the clear supernatant.

-

Quantification : Determine the concentration of the dissolved solute in the aliquot. This can be achieved through various analytical techniques:

-

Gravimetric Analysis : Evaporate the solvent from the aliquot and weigh the remaining solid residue.

-

Spectrophotometry (UV-Vis) : If the compound has a suitable chromophore, create a calibration curve of absorbance versus concentration and measure the absorbance of the diluted supernatant.

-

High-Performance Liquid Chromatography (HPLC) : This is often the most accurate method. Use a calibration curve to determine the concentration in the sample.

-

Experimental Workflow for Quantitative Solubility

Caption: Workflow for quantitative solubility determination.

Safety and Handling

While specific hazard information for tert-butyl 3-methoxy-4-nitrobenzoate is not extensively documented, it is prudent to handle it with the care afforded to novel chemical entities. Always consult the Safety Data Sheet (SDS) if available. General precautions include:

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handling the compound in a well-ventilated area or a fume hood.

-

Avoiding inhalation of dust and contact with skin and eyes.[3]

Conclusion

The solubility of tert-butyl 3-methoxy-4-nitrobenzoate in organic solvents is a critical parameter for its application in research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, as well as detailed protocols for its experimental determination. By applying the principles and methods outlined herein, researchers can generate the precise solubility data required to optimize their synthetic and formulation processes.

References

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Toronto. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). WebAssign. Retrieved from [Link]

-

solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved from [Link]

-

tert-Butyl 4-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). CDC Stacks. Retrieved from [Link]

-

3-Methoxy-4-nitrobenzoic acid. (n.d.). Cheméo. Retrieved from [Link]

-

Tert-butyl 4-methoxy-3-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

- Method for preparing 3-nitro-4-methoxy benzoic acid. (n.d.). Google Patents.

-

tert-Butyl 4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

-

Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing Tert-butyl 3-methoxy-4-nitrobenzoate: From Supplier Selection to Quality Control

For researchers and drug development professionals, the integrity of a synthetic route is only as strong as its weakest link. The selection of starting materials and intermediates, therefore, is a critical decision that profoundly impacts research timelines, experimental reproducibility, and the viability of a therapeutic candidate. Tert-butyl 3-methoxy-4-nitrobenzoate (CAS No. 123330-91-6), a key building block in medicinal chemistry, is no exception. This guide provides an in-depth technical overview of the commercial landscape for this intermediate, offering field-proven insights into supplier qualification, quality assessment, and the scientific rationale underpinning these critical choices.

The Strategic Importance of Tert-butyl 3-methoxy-4-nitrobenzoate in Synthesis

Tert-butyl 3-methoxy-4-nitrobenzoate serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of the nitro group allows for its reduction to an amine, a common functional group for introducing further diversity in a molecule. The methoxy group influences the electronic properties of the benzene ring, and the tert-butyl ester acts as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions. This combination of functional groups makes it a valuable precursor in the synthesis of various pharmaceutical compounds. For instance, derivatives of 3-methoxy-4-nitrobenzoic acid have been explored for their potential in developing novel therapeutic agents.[1] The purity and consistency of this starting material are paramount, as any impurities can carry through the synthetic sequence, leading to difficult-to-remove byproducts in the final active pharmaceutical ingredient (API).[2]

The Commercial Landscape: Identifying Reputable Suppliers

A number of chemical suppliers offer Tert-butyl 3-methoxy-4-nitrobenzoate, ranging from large, well-established distributors to smaller, specialized laboratories. The choice of supplier should not be based solely on price, but on a holistic evaluation of their quality systems, documentation, and technical support.[3]

| Supplier | Product Number | Purity | Available Quantities | Notes |

| Chiralen | 3630567 | 99% | 250mg, 1g, 5g | Offers Certificate of Analysis (CoA) and SDS upon request.[1] |

| BLD Pharm | 123330-91-6 | Varies | Check website | Provides access to NMR, HPLC, LC-MS, and UPLC data.[4] |

| ChemicalBook | CB7711995 | Varies | Varies | A platform listing multiple suppliers.[5] |

Note: Availability, pricing, and specifications are subject to change. Researchers should always verify information directly with the supplier.

A Practical Workflow for Supplier Qualification

The selection of a suitable supplier for a critical intermediate like Tert-butyl 3-methoxy-4-nitrobenzoate should be a systematic process. The following workflow is recommended to ensure the procurement of high-quality material suitable for drug discovery and development applications.

Caption: A systematic workflow for the qualification of commercial suppliers of Tert-butyl 3-methoxy-4-nitrobenzoate.

The Science of Quality: Why Purity Matters

In pharmaceutical manufacturing, the quality of raw materials is a cornerstone of drug safety and efficacy.[6][7] Impurities in a starting material like Tert-butyl 3-methoxy-4-nitrobenzoate can have several detrimental effects:

-

Reduced Yield: Impurities can interfere with downstream reactions, leading to lower yields of the desired product.

-

Formation of Byproducts: Reactive impurities can participate in side reactions, generating new and potentially difficult-to-separate byproducts.

-

Altered Biological Activity: If impurities are carried through to the final API, they can alter its pharmacological profile, potentially leading to reduced efficacy or unforeseen toxicity.[2]

-

Regulatory Hurdles: The presence of uncharacterized impurities in a drug product can lead to significant delays and challenges during regulatory review.[8]

Common Analytical Techniques for Purity Assessment

A comprehensive Certificate of Analysis (CoA) should detail the methods used to assess the purity of Tert-butyl 3-methoxy-4-nitrobenzoate. Researchers should look for data from the following techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of non-volatile organic compounds. It separates the main component from its impurities, allowing for their quantification.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the identity of the compound and detecting the presence of structurally related impurities.

-

Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the target compound and helps in the identification of unknown impurities.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups in the molecule.[11]

Experimental Protocol: Synthesis of Tert-butyl 3-methoxy-4-nitrobenzoate

For research laboratories that may need to synthesize this intermediate, a representative procedure involves the esterification of 3-methoxy-4-nitrobenzoic acid. The following protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

Reaction Scheme:

Caption: A simplified reaction scheme for the synthesis of Tert-butyl 3-methoxy-4-nitrobenzoate.

Materials:

-

3-Methoxy-4-nitrobenzoic acid

-

tert-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 3-methoxy-4-nitrobenzoic acid (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butanol (1.5 eq).

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Tert-butyl 3-methoxy-4-nitrobenzoate.

Self-Validating System: The purity of the synthesized product should be rigorously assessed using the analytical techniques described in section 4.1. The obtained data (e.g., NMR, HPLC) should be compared with reference spectra and data from commercial suppliers to confirm the identity and purity of the compound.

Conclusion

The selection of a commercial supplier for a critical intermediate like Tert-butyl 3-methoxy-4-nitrobenzoate is a decision that requires careful scientific and logistical consideration. By adopting a systematic approach to supplier qualification, rigorously evaluating the provided analytical data, and understanding the potential impact of impurities on downstream applications, researchers can mitigate risks and enhance the probability of success in their drug discovery and development endeavors. This guide provides a framework for making informed decisions, ultimately contributing to the integrity and reproducibility of scientific research.

References

-

Valencylab. (2025, January 11). Benefits of Using High-Quality Pharma Raw Materials in Drug Manufacturing. Valencylab. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Your Supplier: Criteria for Choosing a Pharmaceutical Intermediate Manufacturer. [Link]

-

Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. [Link]

-

Topiox Research. (2025, December 19). Why Raw Material Testing is Essential for Pharmaceutical Quality Control. [Link]

-

Contract Laboratory. (2024, July 11). Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. [Link]

-

NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. [Link]

-

ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

-

Pharma Tech. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

-

Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

-

IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

-

PubChem. Tert-butyl 4-methoxy-3-nitrobenzoate. [Link]

-

NIST. Methyl 3-methoxy-4-nitrobenzoate. [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. Tips for Choosing an Intermediate Chemical Supplier [catalysts.com]

- 3. nbinno.com [nbinno.com]

- 4. 123330-91-6|tert-Butyl 3-methoxy-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 5. TERT-BUTYL 3-METHOXY-4-NITROBENZOATE | 123330-91-6 [amp.chemicalbook.com]

- 6. hbfuturepharma.com [hbfuturepharma.com]

- 7. nbinno.com [nbinno.com]

- 8. blog.softexpert.com [blog.softexpert.com]

- 9. biotichealthcare.com [biotichealthcare.com]

- 10. How to control the quality parameters in Pharma Manufacturing? [joinhubpharma.com]

- 11. Methyl 3-methoxy-4-nitrobenzoate [webbook.nist.gov]

Purity Standards for Tert-butyl 3-methoxy-4-nitrobenzoate: A Technical Guide for Researchers

In the landscape of modern drug discovery and scientific research, the chemical purity of a reagent is not a mere technicality but a cornerstone of experimental validity and success. Tert-butyl 3-methoxy-4-nitrobenzoate, a key building block in the synthesis of complex organic molecules, is no exception. Its utility in constructing novel pharmaceutical candidates demands a rigorous understanding and application of stringent purity standards. This guide provides an in-depth analysis of the purity considerations for this compound, offering a framework for its assessment and purification to ensure the integrity of your research outcomes.

The presence of impurities, even in trace amounts, can have profound and often unforeseen consequences in a research pipeline.[1][2] They can alter the intended chemical reactivity, leading to lower yields or unexpected side products, and in the context of drug development, impurities can introduce toxicity or reduce the efficacy of the final active pharmaceutical ingredient (API).[1][3] Therefore, a proactive approach to purity control, beginning with a thorough understanding of the synthetic route and potential contaminants, is paramount.

The Synthetic Landscape and Anticipated Impurities

A definitive, universally adopted synthesis for tert-butyl 3-methoxy-4-nitrobenzoate is not prominently published, which necessitates a predictive analysis based on common organic chemistry principles. The most probable synthetic route is the esterification of the parent carboxylic acid, 3-methoxy-4-nitrobenzoic acid. The choice of tert-butylating agent is the primary determinant of the impurity profile.

Several established methods for the synthesis of tert-butyl esters from carboxylic acids are prevalent in organic synthesis.[2][4][5] One common approach involves the reaction of the carboxylic acid with a tert-butylating agent under acidic conditions. For instance, the use of tert-butyl acetate with a strong acid catalyst like perchloric acid has been reported, although the hazardous nature of perchloric acid is a significant drawback.[2] A safer alternative might involve the use of di-tert-butyl dicarbonate (Boc₂O) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Regardless of the specific reagents, several classes of impurities can be anticipated:

-

Unreacted Starting Material: Incomplete reaction will invariably leave residual 3-methoxy-4-nitrobenzoic acid in the final product.

-

Reagent-Derived Impurities: The tert-butylating agent and catalyst can introduce their own set of impurities. If Boc₂O is used, tert-butanol is a direct byproduct. Residual DMAP may also be present.

-

Side-Reaction Products: The tert-butyl cation, a common intermediate in these reactions, is susceptible to elimination, forming isobutene. This volatile impurity may be trapped in the solid product.

-

Solvent-Related Impurities: Residual solvents from the reaction and purification steps are a common source of contamination. The choice of solvents for reaction (e.g., tetrahydrofuran, dichloromethane) and purification (e.g., ethyl acetate, hexanes) will dictate the potential residual solvents to screen for.

Table 1: Potential Impurities in Tert-butyl 3-methoxy-4-nitrobenzoate

| Impurity Class | Specific Example(s) | Origin | Potential Impact |

| Starting Material | 3-methoxy-4-nitrobenzoic acid | Incomplete esterification | Can interfere with subsequent reactions, alter stoichiometry. |

| Reagent Byproducts | tert-Butanol | Use of Boc₂O | Can act as a nucleophile in subsequent steps. |

| Side-Reaction Products | Isobutene | Elimination from tert-butyl cation | Highly volatile, may not be significant in solid product. |

| Catalysts | 4-(Dimethylamino)pyridine (DMAP) | Catalysis of esterification | Can be toxic and interfere with downstream biological assays. |

| Residual Solvents | Ethyl acetate, Hexanes, Dichloromethane | Reaction workup and purification | Can affect physical properties and may be toxic. |

Establishing Purity Thresholds: A Risk-Based Approach

For a research-grade chemical that is not intended for direct human use, formal purity standards like those from the United States Pharmacopeia (USP) are not strictly required.[4][6] However, establishing internal quality benchmarks is critical for reproducibility. The required purity level is intrinsically linked to the intended application.

| Grade | Typical Purity | Recommended Application |

| Technical Grade | < 90% | Not recommended for research applications. |

| Laboratory Grade | 90-98% | Suitable for preliminary, non-critical synthetic steps. |

| Purified Grade | > 98% | Recommended for most laboratory-scale synthetic applications. |

| High-Purity Grade | > 99% | Essential for sensitive applications, such as late-stage drug development, kinetic studies, or when the compound is used as a reference standard. |

For Tert-butyl 3-methoxy-4-nitrobenzoate used in the synthesis of potential drug candidates, a minimum purity of >99.0% is strongly recommended. Furthermore, specific limits should be placed on potentially reactive impurities. For instance, the starting carboxylic acid should ideally be below 0.15%.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to confirm both the identity and purity of Tert-butyl 3-methoxy-4-nitrobenzoate.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for assessing the purity of aromatic compounds.[7] A reverse-phase method is ideal for separating the non-polar ester product from the more polar carboxylic acid starting material.

Experimental Protocol: HPLC Purity Assessment

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Degas both phases prior to use.

-

-

Chromatographic Conditions:

-

Gradient: A linear gradient from 60% A / 40% B to 20% A / 80% B over 15 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and can also be used to detect impurities if they are present in sufficient quantities (typically >1%). The large singlet from the tert-butyl protons around 1.5 ppm should be clean and sharp. The aromatic protons will give a characteristic splitting pattern that can be compared to the starting material to ensure complete conversion.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like electrospray ionization (ESI) can provide a clear [M+H]⁺ or [M+Na]⁺ ion, confirming the identity of the product.

Purification Strategies to Achieve High Purity

Should the initial synthesis yield a product of insufficient purity, further purification is necessary.

Flash Column Chromatography

This is a standard and effective method for removing both more polar and less polar impurities.

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A solvent system of increasing polarity, typically starting with a low percentage of ethyl acetate in hexanes (e.g., 5% ethyl acetate) and gradually increasing the polarity (e.g., to 20% ethyl acetate).

-

Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the compound with the chosen solvent gradient. d. Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify the pure fractions. e. Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, particularly for removing small amounts of impurities. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Screen various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate/hexanes mixtures) to find one that meets the criteria. For nitroaromatic compounds, alcohols or mixtures containing them are often effective.[8]

-

Procedure: a. Dissolve the impure solid in a minimal amount of the chosen solvent at its boiling point. b. Once fully dissolved, allow the solution to cool slowly to room temperature. c. Further cool the solution in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.

Visualization of Workflows

Caption: A typical purification workflow for Tert-butyl 3-methoxy-4-nitrobenzoate.

Conclusion

The integrity of research and development efforts hinges on the quality of the starting materials. For a critical building block like Tert-butyl 3-methoxy-4-nitrobenzoate, a purity of >99% should be the target for most applications in drug development. This requires a comprehensive understanding of the synthetic route to predict potential impurities, the use of robust analytical methods like HPLC and NMR for accurate purity determination, and the application of effective purification techniques such as column chromatography and recrystallization. By adhering to these principles, researchers can ensure the reliability and reproducibility of their results, ultimately accelerating the pace of scientific discovery.

References

- Vertex AI Search. (n.d.). The Role of Impurities in Drug Development and How to Control Them. Retrieved January 13, 2026.

- Vertex AI Search. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved January 13, 2026.

-

PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved January 13, 2026, from [Link]

-

Veeprho. (2020, January 20). Effects of Impurities in Pharmaceuticals. Retrieved January 13, 2026, from [Link]

-

Lab Manager Magazine. (2026, January 8). The Most Common Grades of Reagents and Chemicals. Retrieved January 13, 2026, from [Link]

-

Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids.

-

ACS Publications. (2023, May 1). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

Organic Syntheses. (n.d.). A. 2-Bromo-N-Boc-glycine tert-butyl ester. Retrieved January 13, 2026, from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 13, 2026, from [Link]

-

YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved January 13, 2026, from [Link]

-

YouTube. (2020, March 26). EAS Nitration Experiment & Recrystallization. Retrieved January 13, 2026, from [Link]

Sources

- 1. FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents [patents.google.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide to the Safe Handling of Tert-butyl 3-methoxy-4-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-methoxy-4-nitrobenzoate is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] Its molecular structure, featuring a nitroaromatic core, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for Tert-butyl 3-methoxy-4-nitrobenzoate, grounded in established scientific principles and regulatory standards, to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice.[2] This involves identifying the intrinsic hazards of a substance and evaluating the risks associated with its intended use.

Classification and Labeling

Table 1: Potential Hazard Classification for Tert-butyl 3-methoxy-4-nitrobenzoate (Based on Structurally Related Compounds)

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | Warning | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | Warning | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | Warning | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | Warning | H335: May cause respiratory irritation |

Note: This table is based on the hazard profiles of similar nitroaromatic compounds and should be used as a precautionary guideline pending specific toxicological data for Tert-butyl 3-methoxy-4-nitrobenzoate.

The Causality of Hazards

The presence of the nitro group (-NO2) on the aromatic ring is a key determinant of the toxicological profile of this class of compounds. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that can lead to cellular damage. This reactivity underscores the importance of minimizing all routes of exposure.

Risk Assessment Workflow

A systematic approach to risk assessment ensures that all potential hazards are identified and controlled.

Caption: A logical workflow for conducting a laboratory risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)